Methyl isoxazole-5-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of methyl isoxazole-5-carboxylate derivatives, including methyl 3,5-diaryl-isoxazoline-5-carboxylates, can be achieved through one-pot high-throughput methods. This approach involves a sequence of three 2-component reaction steps, resulting in compounds with functional group diversity, as demonstrated in the creation of a 160-membered library of these compounds (Biswas, Kumar, & Das Sarma, 2013). Additionally, controlled isoxazole-azirine-isoxazole/oxazole isomerization has been employed to synthesize isoxazole-4-carboxylic acid derivatives, showcasing the versatility of this compound in generating a variety of functionalized isoxazoles (Serebryannikova, Galenko, Novikov, & Khlebnikov, 2019).
Molecular Structure Analysis
Structural studies, including experimental and theoretical analyses, have been conducted on isoxazole derivatives to understand their molecular characteristics. For instance, 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide, a compound related to methyl isoxazole-5-carboxylate, was investigated to explore its promising immunological activity. These studies utilized density functional theory (DFT) and topological analysis to provide insights into the molecular structure and properties of such compounds (Jezierska, Panek, Ryng, Głowiak, & Koll, 2003).
Chemical Reactions and Properties
Methyl isoxazole-5-carboxylate undergoes various chemical reactions, enabling the synthesis of novel compounds. For example, bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate leads to 3-aryl-5-bromomethyl-isoxazole-4-carboxylates, which are precursors to 3-aryl-5-formyl-isoxazole-4-carboxylates. These products have been utilized as substrates for the synthesis of isoxazole-fused heterocycles (Roy, B, & Batra, 2004).
Scientific Research Applications
Synthesis of Heterocycles : Methyl isoxazole-5-carboxylate derivatives have been used as substrates for synthesizing various isoxazole-fused heterocycles, playing a crucial role in the development of new chemical compounds (Roy, Rajaraman, & Batra, 2004).
Isoxazole-4-carboxylic Acid Derivatives : These compounds can be synthesized through domino isoxazole-isoxazole isomerization, indicating their potential in creating diverse chemical structures (Serebryannikova, Galenko, Novikov, & Khlebnikov, 2019).
Synthesis of α-Aminopyrrole Derivatives : Methyl isoxazole-5-carboxylate is used in developing methods for synthesizing methyl 5-aminopyrrole-3-carboxylates, indicating its relevance in organic synthesis (Galenko, Linnik, Khoroshilova, Novikov, & Khlebnikov, 2019).
Functionalization of Isoxazole AMPA Analogs : It's utilized in the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, showing its utility in modifying isoxazole AMPA analogs (Zhou & Natale, 1998).
Biological Activity Studies : Methyl isoxazole-5-carboxylate derivatives have been studied for their potential synergistic effects with antitumor drugs, indicating their possible applications in chemotherapy (Kletskov, Potkin, Kolesnik, Petkevich, Kvachonak, Dosina, Loiko, Larchenko, Pashkevich, & Kulchitsky, 2018).
Study of Isoxazole Tautomerism : Understanding the tautomerism of isoxazole compounds, including methyl isoxazole-5-carboxylate, is essential for chemical and pharmaceutical research (Boulton & Katritzky, 1961).
Future Directions
Isoxazole and its derivatives continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing more potent and specific analogs of isoxazole-based compounds for various biological targets .
properties
IUPAC Name |
methyl 1,2-oxazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-8-5(7)4-2-3-6-9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPCPKZAAQXHKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=NO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371683 | |
Record name | Methyl isoxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl isoxazole-5-carboxylate | |
CAS RN |
15055-81-9 | |
Record name | Methyl isoxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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